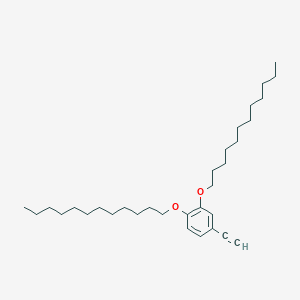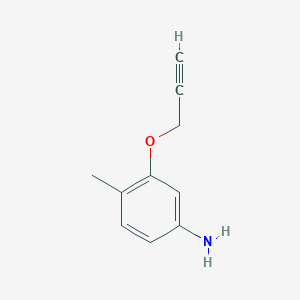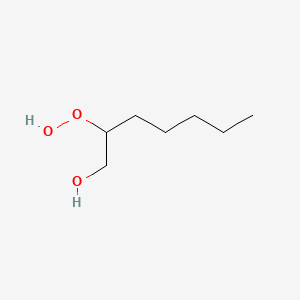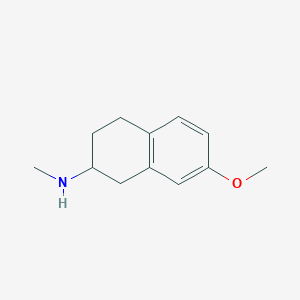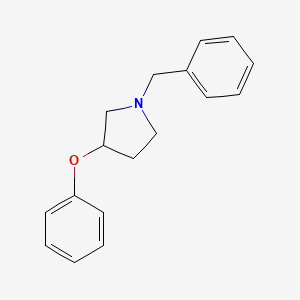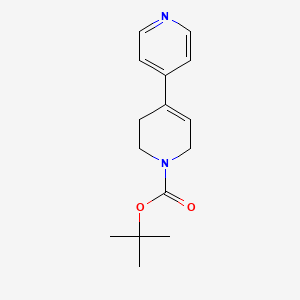
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate
描述
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of bipyridines Bipyridines are known for their applications in various fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate typically involves the reaction of appropriate pyridine derivatives under controlled conditions. One common method might include the use of tert-butyl esters and bipyridine precursors in the presence of a catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized bipyridine derivatives.
Reduction: Reduction reactions might yield reduced forms of the bipyridine ring.
Substitution: The bipyridine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce dihydrobipyridines.
科学研究应用
Chemistry
In chemistry, tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and materials science.
Biology
In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They might exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets are of particular interest.
Industry
In industry, the compound might be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its role as a building block for more complex molecules makes it valuable in material science.
作用机制
The mechanism of action of tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine ring can coordinate with metal ions, influencing catalytic activity. The tert-butyl group might affect the compound’s solubility and stability, impacting its overall activity.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative with similar coordination properties.
2,2’-Bipyridine: Another bipyridine isomer with distinct chemical behavior.
Phenanthroline: A related compound with a different ring structure but similar applications in coordination chemistry.
Uniqueness
Tert-butyl 3,6-dihydro-4,4’-bipyridine-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the specific substitution pattern on the bipyridine ring
属性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
tert-butyl 4-pyridin-4-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI 键 |
DQBQFQPCZLMDJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
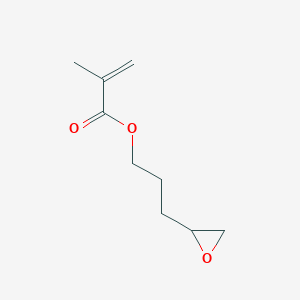
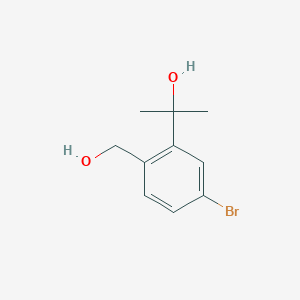
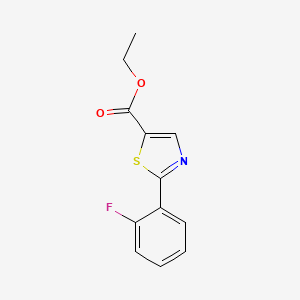
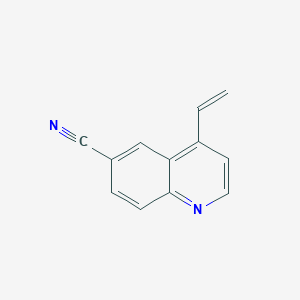
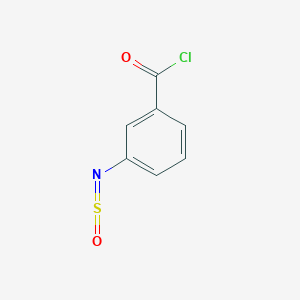
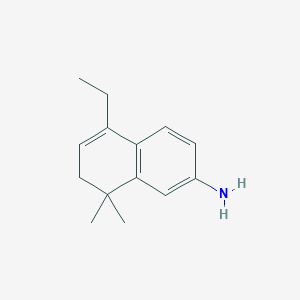
![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)
